![molecular formula C13H22N2O2S B7528947 1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene, also known as sulfaquinoxaline (SQX), is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections in animals. It was first synthesized in 1948 and has since been extensively studied for its antimicrobial properties. In
Wirkmechanismus
SQX works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA, and without it, bacteria cannot replicate. SQX binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning. This leads to the death of the bacteria.
Biochemical and Physiological Effects:
SQX is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine. SQX has a half-life of approximately 6 hours in animals.
Vorteile Und Einschränkungen Für Laborexperimente
SQX is a commonly used antibiotic in animal husbandry and veterinary medicine. It is relatively inexpensive and easy to administer. However, its use in humans is limited due to the development of antibiotic resistance. In addition, SQX can cause adverse effects such as diarrhea, vomiting, and skin reactions.
Zukünftige Richtungen
Future research on SQX could focus on the development of new analogs with improved antimicrobial activity and reduced toxicity. In addition, the use of SQX in combination with other antibiotics could be explored to combat antibiotic resistance. Finally, the use of SQX as an anticancer agent warrants further investigation.
Synthesemethoden
SQX can be synthesized by reacting 2-methylbenzenesulfonyl chloride with diethylamine and sulfamic acid. The reaction produces SQX as a white crystalline powder with a melting point of 170-171°C. The purity of SQX can be determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Wissenschaftliche Forschungsanwendungen
SQX has been extensively studied for its antimicrobial properties. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. In addition to its antibacterial properties, SQX has also been shown to have antiviral and anticancer properties.
Eigenschaften
IUPAC Name |
1-[1-(diethylsulfamoylamino)ethyl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-5-15(6-2)18(16,17)14-12(4)13-10-8-7-9-11(13)3/h7-10,12,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSROVFWKNTSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(C)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
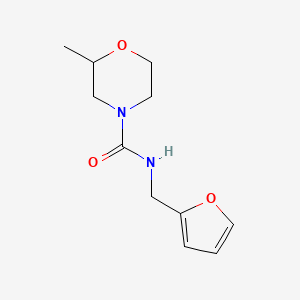
![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
![2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)

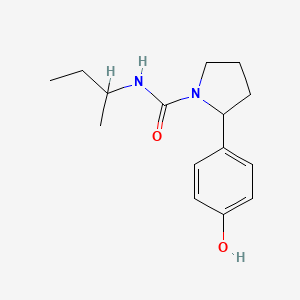

![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)
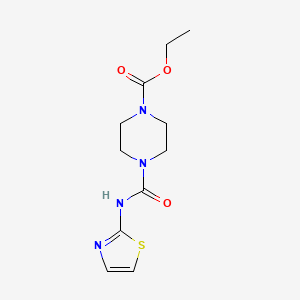
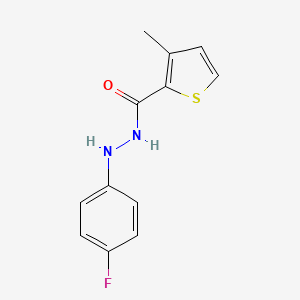
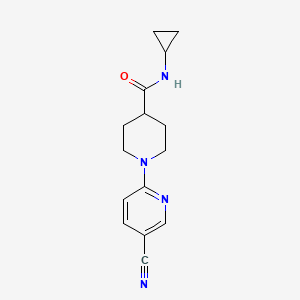
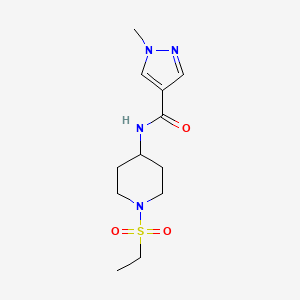
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)